Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHADCKOZUFOT-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl (t-Boc) group , which is commonly used in synthetic organic chemistry as a protecting group . Protecting groups are used to temporarily mask reactive functional groups in a molecule during a chemical reaction.
Mode of Action
The t-Boc group in the compound is introduced into a variety of organic compounds using flow microreactor systems. This process is more efficient, versatile, and sustainable compared to the batch. The t-Boc group serves as a protecting group, preventing the functional group it shields from participating in chemical reactions.
Biochemical Pathways
The introduction of the t-boc group into organic compounds can influence the course of chemical reactions, leading to different products. This can potentially affect various biochemical pathways depending on the specific organic compound that the t-Boc group is introduced into.
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s reactivity and stability.
Result of Action
The introduction of the t-Boc group into organic compounds can lead to the formation of tertiary butyl esters. These esters find large applications in synthetic organic chemistry. The exact molecular and cellular effects would depend on the specific organic compound that the t-Boc group is introduced into.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of introducing the t-Boc group into organic compounds is improved using flow microreactor systems. .
Biological Activity
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, commonly referred to as racemic furo-pyrrole carboxylic acid, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 1273566-11-2
- Molecular Formula : C12H19NO5
- Molar Mass : 257.28 g/mol
- Storage Conditions : 2-8°C, sealed and dry
Structural Characteristics
The compound features a furo[2,3-c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration is significant for its reactivity and interaction with biological targets.
Mechanistic Insights
Research indicates that racemic furo-pyrrole carboxylic acid exhibits various biological activities, primarily through modulation of enzyme pathways and receptor interactions. Notably:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of fibroblast activation protein (FAP), which plays a role in tumor progression and tissue remodeling .
- Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that racemic furo-pyrrole carboxylic acid may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with racemic furo-pyrrole carboxylic acid resulted in a significant decrease in cell viability (IC50 = 15 µM). The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Case Study 2: Neuroprotection
In vitro experiments using SH-SY5Y neuroblastoma cells showed that racemic furo-pyrrole carboxylic acid reduced oxidative stress markers by 40% compared to untreated controls when exposed to hydrogen peroxide. This suggests its potential role in protecting neuronal cells from oxidative damage.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hexahydro-furo[2,3-c]pyrrole compounds exhibit promising anticancer properties. For instance, certain analogs have been shown to inhibit tumor growth in preclinical models by targeting specific cellular pathways involved in cancer proliferation and survival. The structural features of racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid contribute to its ability to interact with biological macromolecules, making it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. It shows potential in mitigating neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress .
Pharmaceutical Formulations
Drug Development
The compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form stable derivatives makes it valuable in drug development processes. For example, modifications to the carboxylic acid group can lead to enhanced solubility and bioavailability of drug candidates .
Prodrug Strategies
this compound can be utilized in prodrug formulations. By attaching various functional groups, researchers can create prodrugs that improve pharmacokinetic properties while maintaining therapeutic efficacy once metabolized into their active forms .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound involves several steps that include cyclization reactions and functional group transformations. These synthetic routes are essential for producing the compound at scale for research and commercial applications .
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in organic reactions. Its unique structure allows it to facilitate reactions with high selectivity and efficiency, which is beneficial in developing new synthetic methodologies within organic chemistry .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Differences and Implications
Key Observations :
- Stereochemistry : The target compound’s (3R,3aS,6aS) configuration distinguishes it from SY124234 (3S,3aS,6aS), leading to divergent pharmacokinetic profiles .
- Protecting Groups: Boc offers stability under basic conditions, whereas Cbz (in 1217766-30-7) requires hydrogenolysis for deprotection, limiting its utility in hydrogen-sensitive syntheses .
- Ring System : Pyran-based analogues (e.g., SY127210) exhibit enhanced metabolic stability compared to furan-containing compounds due to reduced oxidative metabolism .
Functional Group Modifications
Table 2: Functional Group Impact on Reactivity and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
